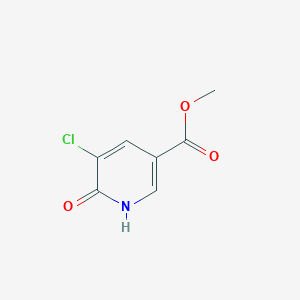

Methyl 5-chloro-6-hydroxynicotinate

説明

Methyl 5-chloro-6-hydroxynicotinate (CAS: 316166-47-9, molecular formula: C₇H₆ClNO₃, molecular weight: 187.58 g/mol) is a substituted nicotinic acid derivative featuring a pyridine ring with chlorine at position 5, a hydroxyl group at position 6, and a methyl ester at position 3 . This compound is notable for its dual functional groups (chloro and hydroxyl), which confer unique reactivity and hydrogen-bonding capabilities.

特性

IUPAC Name |

methyl 5-chloro-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEWDXZTSKXQJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

The structural and functional diversity of substituted nicotinates significantly impacts their physicochemical properties, reactivity, and applications. Below is a comparative analysis of Methyl 5-chloro-6-hydroxynicotinate with its structural analogs:

Structural Isomers and Positional Variants

Key Observations :

- Positional Isomerism: Switching Cl and OH positions (e.g., Methyl 6-chloro-5-hydroxynicotinate) alters hydrogen-bonding patterns and reactivity. The hydroxyl group in Methyl 5-chloro-6-hydroxynicotinate may act as a stronger hydrogen-bond donor compared to its isomer .

- Functional Group Impact : The absence of a hydroxyl group in Methyl 6-chloronicotinate reduces polarity, making it more suitable for lipid-rich environments .

Functional Group Derivatives

Key Observations :

- Nitro vs. Hydroxyl : Nitro-substituted derivatives (e.g., Methyl 6-chloro-5-nitronicotinate) exhibit stronger electron-withdrawing effects, favoring nucleophilic aromatic substitution reactions .

- Hydroxymethyl Modification : The hydroxymethyl variant (CID 68731245) shows enhanced solubility in polar solvents due to additional hydrogen-bonding sites .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : Methyl 5-chloro-6-hydroxynicotinate’s hydroxyl group facilitates intermolecular hydrogen bonds, influencing crystal packing and stability. Similar compounds like Methyl 6-chloronicotinate exhibit π-π stacking interactions in their crystal structures .

- Thermal Stability : Dichloro derivatives (e.g., Methyl 4,6-dichloronicotinate) generally have higher melting points due to increased molecular symmetry and halogen interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。